molecular formula C26H26ClN3O2 B12814555 alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol CAS No. 113105-90-1

alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol

Cat. No.: B12814555
CAS No.: 113105-90-1
M. Wt: 448.0 g/mol
InChI Key: SVPBRBRZDBTVDF-UHFFFAOYSA-N
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Description

Alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol is a complex organic compound that features a combination of acridine, chlorophenyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the acridinyloxy intermediate: This could involve the reaction of acridine with an appropriate alkylating agent.

    Attachment of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced.

    Formation of the piperazineethanol moiety: This could involve the reaction of piperazine with an appropriate alcohol derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or ethanol moieties.

    Reduction: Reduction reactions might target the acridine or chlorophenyl groups.

    Substitution: The compound could undergo substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.

Scientific Research Applications

Alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-cancer or anti-microbial activities.

Mechanism of Action

The mechanism of action of alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Alpha-((9-Acridinyloxy)methyl)-4-phenyl-1-piperazineethanol: Lacks the chlorophenyl group.

    Alpha-((9-Acridinyloxy)methyl)-4-(3-methylphenyl)-1-piperazineethanol: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol might confer unique chemical and biological properties, such as increased lipophilicity or altered reactivity.

Properties

CAS No.

113105-90-1

Molecular Formula

C26H26ClN3O2

Molecular Weight

448.0 g/mol

IUPAC Name

1-acridin-9-yloxy-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C26H26ClN3O2/c27-19-6-5-7-20(16-19)30-14-12-29(13-15-30)17-21(31)18-32-26-22-8-1-3-10-24(22)28-25-11-4-2-9-23(25)26/h1-11,16,21,31H,12-15,17-18H2

InChI Key

SVPBRBRZDBTVDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=C3C=CC=CC3=NC4=CC=CC=C42)O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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